

A Comparative Guide to the Thermodynamic Properties of MgH₂: A DFT Perspective

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magnesium dihydride*

Cat. No.: *B034591*

[Get Quote](#)

Magnesium hydride (MgH₂) is a promising material for solid-state hydrogen storage due to its high hydrogen capacity (7.6 wt.%) and the abundance of magnesium. However, its practical application is hindered by its high thermodynamic stability, which necessitates high temperatures for hydrogen release. Density Functional Theory (DFT) calculations have become an invaluable tool for understanding and predicting the thermodynamic properties of MgH₂ to guide the development of materials with improved dehydrogenation characteristics.

This guide provides an objective comparison of DFT-calculated thermodynamic properties of bulk MgH₂ with experimental data, details the computational protocols, and visualizes the typical workflow for such calculations.

Data Presentation: Thermodynamic Properties

The enthalpy of formation (ΔH), entropy of formation (ΔS), and the resulting decomposition temperature (T_d) are critical parameters for evaluating hydrogen storage materials. The following tables summarize and compare the values for bulk α -MgH₂ obtained from various DFT calculations and experimental measurements.

Table 1: Enthalpy of Formation (ΔH) of MgH₂

Computational Method	Functional	ΔH (kJ/mol H ₂)	Reference
DFT	PBE	-71.4	[1]
DFT	-	-74.0	[2]
Diffusion Monte Carlo (DMC)	-	-82 ± 1	[3][4]
Experimental Value	-	-74.1 to -76.1	[2][3][4][5]

Note: Negative values indicate an exothermic formation reaction.

Table 2: Entropy of Formation (ΔS) of MgH₂

Method	ΔS (J/K·mol H ₂)	Reference
Experimental Value	-133.4 to -136.0	[2][5]

Note: DFT calculations of entropy often rely on phonon calculations within the harmonic or quasi-harmonic approximation. The entropy of the reaction is dominated by the large entropy of H₂ gas, making direct comparison of the solid-state hydride's calculated entropy complex.

Table 3: Decomposition Temperature (T_d) of MgH₂

Method	Functional	T_d (K)	Reference
DFT	PBE	542.9	[1]
Experimental Value	-	573 - 673	[1]

Note: The decomposition temperature is typically estimated from the relation $T_d \approx \Delta H / \Delta S$, assuming $\Delta G = 0$ at equilibrium.

Experimental and Computational Protocols

A precise comparison between calculated and experimental data requires an understanding of the methodologies employed.

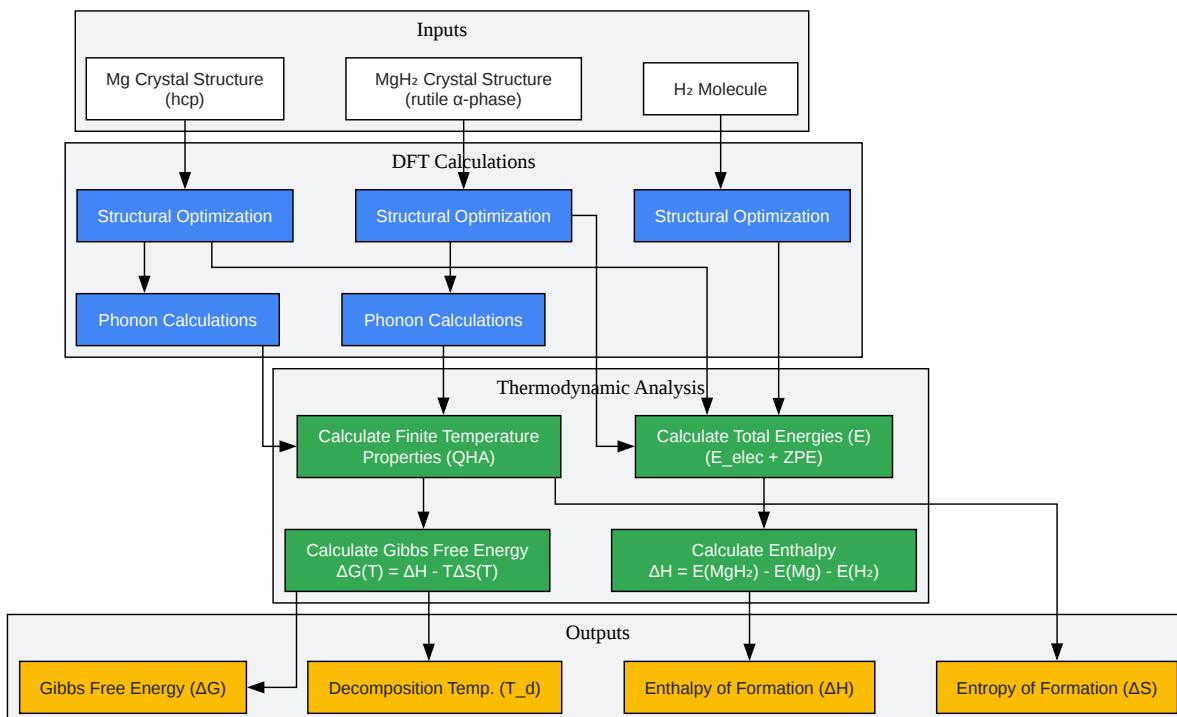
Experimental Protocol: Pressure-Composition-Isotherm (PCI)

The experimental thermodynamic properties of metal hydrides are commonly determined using the Pressure-Composition-Isotherm (PCI) method, often performed with a Sieverts apparatus.

- A sample of Mg is placed in a reactor of known volume.
- The system is evacuated and heated to a set temperature.
- Hydrogen gas is introduced in controlled increments, and the pressure is allowed to equilibrate after each addition.
- The amount of hydrogen absorbed by the sample is calculated from the pressure change.
- This process is repeated at several different temperatures to generate a series of PCI curves.
- A van't Hoff plot ($\ln(P_{eq})$ vs. $1/T$) is constructed from the equilibrium pressures (P_{eq}) in the plateau region of the PCI curves.
- The enthalpy (ΔH) and entropy (ΔS) of formation are then extracted from the slope ($-\Delta H/R$) and intercept ($\Delta S/R$) of the van't Hoff plot, where R is the ideal gas constant.

Computational Protocol: DFT Calculations

First-principles calculations based on DFT are used to determine the total energies of the constituent elements (solid Mg and H_2 gas) and the final product (solid MgH_2). The enthalpy of formation is then calculated from these energies. Thermodynamic properties at finite temperatures are typically derived using the quasi-harmonic approximation (QHA).


- Structure Optimization: The crystal structures of bulk Mg (hcp) and α - MgH_2 (rutile-type) are fully optimized to find the ground-state geometry and the corresponding total electronic energy (E_{elec}). This is typically done using a plane-wave basis set and pseudopotentials to

represent the core electrons. Functionals like the Perdew-Burke-Ernzerhof (PBE) are common.[6]

- Phonon Calculations: The vibrational properties (phonons) of the optimized crystal structures are calculated. This is crucial for determining the zero-point energy (ZPE) and the vibrational contributions to the free energy at different temperatures.
- Calculation of Enthalpy (ΔH): The enthalpy of formation at 0 K is calculated using the formula: $\Delta H = E(\text{MgH}_2) - E(\text{Mg}) - E(\text{H}_2)$ where E represents the total energy (E_elec + ZPE) of each species.
- Calculation of Gibbs Free Energy (G): The Gibbs free energy is calculated as a function of temperature using the outputs from the phonon calculations within the quasi-harmonic approximation.[6][7] This involves calculating the vibrational entropy (S_vib) and the pV term. The Gibbs free energy is given by $G(T) = E_{\text{elec}} + ZPE + F_{\text{vib}}(T) + pV$, where F_vib is the vibrational free energy.[6]
- Determining Decomposition Temperature: The decomposition temperature is the point where the Gibbs free energy of the decomposition reaction ($\text{MgH}_2 \rightarrow \text{Mg} + \text{H}_2$) becomes negative ($\Delta G \leq 0$).

Mandatory Visualization

The following diagram illustrates the typical workflow for calculating the thermodynamic properties of MgH_2 using DFT.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Thermodynamic Tuning of Mg-Based Hydrogen Storage Alloys: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [0801.2865] Structural properties and enthalpy of formation of magnesium hydride from quantum Monte Carlo calculations [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to the Thermodynamic Properties of MgH₂: A DFT Perspective]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b034591#dft-calculations-of-mgh-thermodynamic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com